molecular formula C15H27NO4 B2844866 (2S,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)piperidine-2-carboxylic acid CAS No. 2220263-69-2

(2S,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)piperidine-2-carboxylic acid

Cat. No.: B2844866
CAS No.: 2220263-69-2
M. Wt: 285.384
InChI Key: UBRMYQZGTILCEP-RYUDHWBXSA-N
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Description

(2S,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)piperidine-2-carboxylic acid is a complex organic compound with a piperidine ring structure. This compound is characterized by the presence of a tert-butyl ester group and an isobutyl side chain, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)piperidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Isobutyl Side Chain: This step often involves alkylation reactions using isobutyl halides under basic conditions.

    Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and appropriate activating agents such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

(2S,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)piperidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)piperidine-2-carboxylic acid
  • (2S,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)piperidine-2-carboxamide
  • (2S,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)piperidine-2-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-10(2)8-11-6-7-16(12(9-11)13(17)18)14(19)20-15(3,4)5/h10-12H,6-9H2,1-5H3,(H,17,18)/t11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRMYQZGTILCEP-RYUDHWBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]1CCN([C@@H](C1)C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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